molecular formula C8H9ClO3 B2646699 Methyl 5-(1-chloroethyl)furan-2-carboxylate CAS No. 35943-22-7

Methyl 5-(1-chloroethyl)furan-2-carboxylate

Cat. No.: B2646699
CAS No.: 35943-22-7
M. Wt: 188.61
InChI Key: DDJKSSJENIXXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(1-chloroethyl)furan-2-carboxylate ( 35943-22-7) is a high-purity chemical building block designed for research and development applications. This compound features a molecular formula of C8H9ClO3 and a molecular weight of 188.61 g/mol . Its structure incorporates both a carboxylate ester and a chloroethyl group on the furan ring, making it a valuable bifunctional intermediate for synthetic organic chemistry . Researchers can utilize this compound as a precursor for the synthesis of more complex heterocyclic systems, particularly in pharmaceutical and agrochemical research where the furan moiety is of interest. The reactive chlorinated side chain allows for further functionalization through nucleophilic substitution reactions, while the ester group can be hydrolyzed or transformed. As a key intermediate, it enables exploration into novel chemical spaces. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 5-(1-chloroethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJKSSJENIXXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-chloroethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with chloroethyl reagents under controlled conditions. One common method involves the esterification of 5-(1-chloroethyl)furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product using techniques like distillation or crystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-chloroethyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 5-(1-chloroethyl)furan-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it a versatile building block for synthesizing other compounds. For instance, it can be utilized in the preparation of furan derivatives, which are known for their diverse biological activities.

Reagent in Organic Reactions

The compound acts as a reagent in several organic reactions due to its electrophilic chloroethyl group. This group can react with nucleophilic sites on other molecules, facilitating substitution reactions that lead to the formation of new chemical entities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Modifications at specific positions on the furan ring can significantly alter biological activity. For instance, certain methyl substitutions have been shown to enhance antiproliferative activities compared to their unsubstituted counterparts. This insight suggests that further modifications could be explored to improve the compound's therapeutic potential.

Data Summary

Application Area Description
Chemical Synthesis Intermediate for synthesizing complex organic molecules and reagents for organic reactions
Biological Research Used in enzyme inhibition studies and as a probe for biological pathways
Anticancer Activity Potential anticancer properties based on structural analogs; requires further investigation
Antimicrobial Properties Possible antimicrobial effects against various bacteria; needs empirical validation
Mechanism of Action Electrophilic interactions leading to enzyme inhibition or modification
Structure-Activity Relationship (SAR) Insights into optimizing biological activity through structural modifications

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The biological and chemical profiles of methyl furan-2-carboxylates are heavily influenced by the substituent at the 5-position. Key analogs and their substituent effects are summarized below:

Compound Name Substituent Key Features References
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl Planar structure with stacking interactions; antimycobacterial activity.
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate 4-Bromo-2-chlorophenoxymethyl Synthesized via nucleophilic substitution; moderate yield (69%).
Methyl 5-(hydroxymethyl)furan-2-carboxylate Hydroxymethyl Isolated from natural sources; cytotoxic and antimicrobial properties.
Methyl 5-(cyanomethyl)furan-2-carboxylate Cyanomethyl High lipophilicity; used as a synthetic intermediate.
Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate Chlorosulfonylmethyl Reactive sulfonyl group; potential for further functionalization.

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, fluoro): Enhance stability and intermolecular interactions (e.g., stacking in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate), which correlate with antimycobacterial activity .
  • Polar Groups (e.g., hydroxymethyl): Improve solubility and enable hydrogen bonding, critical for interactions with biological targets .

Physicochemical Properties

  • Solubility: Nitro- and fluoro-substituted analogs show moderate solubility in organic solvents (e.g., acetone/ethanol), aiding crystallization . Chloroethyl derivatives are likely less soluble due to hydrophobicity.
  • Stability : Electron-withdrawing groups (e.g., nitro) stabilize the furan ring against hydrolysis, whereas chloroethyl groups may confer susceptibility to nucleophilic attack .

Biological Activity

Methyl 5-(1-chloroethyl)furan-2-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by its furan ring structure, which is known for its reactivity and biological significance. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties. For instance, the chloroethyl group can act as an electrophile, enabling reactions with nucleophilic sites on proteins or other biomolecules.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes or receptors. The electrophilic nature of the chloroethyl group allows it to form covalent bonds with nucleophiles in biomolecules, potentially leading to enzyme inhibition or modification of cellular pathways .

Anticancer Properties

Research has indicated that derivatives of furan compounds exhibit significant anticancer activity. For example, structural analogs have been shown to inhibit cancer cell growth in various assays. In a study involving anthranilic acid derivatives, certain compounds demonstrated substantial cytotoxicity against pancreatic cancer cells . Although specific data on this compound is limited, its structural similarities suggest potential for similar effects.

Antimicrobial Activity

Furan derivatives are known to possess antimicrobial properties. In related studies, compounds with furan moieties have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain furan derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating their potential as antimicrobial agents .

Study on Derivatives

A recent study synthesized various furan derivatives to evaluate their biological activities. Among them, methyl 5-(hydroxymethyl)-2-furan carboxylate was found to have notable cytotoxic effects against HeLa cells with an IC50 value of 62.37 µg/mL . While this study did not focus directly on this compound, it highlights the importance of the furan structure in mediating biological effects.

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been extensively studied in furan compounds. For example, modifications at specific positions on the furan ring can significantly alter their anticancer potency. Compounds with methyl substitutions showed enhanced antiproliferative activities compared to their unsubstituted counterparts . This suggests that similar modifications could be explored for this compound to optimize its biological efficacy.

Data Summary

Biological Activity Type IC50/MIC Values References
AnticancerHeLa Cells62.37 µg/mL
AntimicrobialStaphylococcus aureus1.00 µg/mL
Enzyme InhibitionVarious EnzymesNot specified

Q & A

Q. Critical Parameters :

  • Temperature control (±2°C) during aldehyde addition to avoid polymerization.
  • HCl gas flow rate to ensure saturation without excessive exothermicity.
  • Catalyst purity (anhydrous ZnCl₂) to prevent hydrolysis side reactions.

Table 1: Synthesis Parameters from

StepReagents/ConditionsCritical Parameters
Precursor MixingZnCl₂, chloroform, −1°C to 0°CCatalyst dryness, cooling
Aldehyde AdditionEthylaldehyde, ≤5°CAddition rate, temperature
HCl SaturationHCl gas, 4–5°C, 1–1.5 hoursGas flow rate, stirring
Distillation117–121°C at 3 mmHgVacuum stability, purity checks

Basic: How is this compound characterized post-synthesis?

Answer:
Characterization relies on spectroscopic and chromatographic methods :

  • Boiling Point : 118–120°C at 3 mmHg (consistent with analogous furan esters) .
  • IR Spectroscopy : Peaks at ~1658 cm⁻¹ (ester C=O), 1528 cm⁻¹ (furan ring), and 747 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 316 (C₁₃H₁₃ClO₃) with fragmentation patterns confirming the chloroethyl group .
  • NMR : Expected signals include δ 1.6–1.8 ppm (CH₃ of chloroethyl) and δ 5.2–5.5 ppm (furan protons) .

Methodological Note : Cross-validate with high-resolution MS (HR-MS) to resolve ambiguities in fragment assignments .

Advanced: How can reaction yields be optimized, and what side reactions occur?

Answer:
Yield Optimization Strategies :

  • Catalyst Screening : Replace ZnCl₂ with FeCl₃ or AlCl₃ to test for improved regioselectivity.
  • Solvent Effects : Compare chlorinated solvents (chloroform) vs. ethers (THF) for solubility and stability of intermediates .
  • Stepwise Quenching : Gradual warming to room temperature post-HCl saturation reduces tar formation.

Q. Common Side Reactions :

  • Polymerization : Occurs if aldehyde addition exceeds 5°C. Mitigated by strict temperature control.
  • Ester Hydrolysis : Trace moisture in ZnCl₂ leads to carboxylic acid byproducts. Use molecular sieves during reagent preparation .

Q. Table 2: Byproduct Analysis

ByproductOriginMitigation Strategy
Polymeric residuesHigh-temperature aldehyde additionStrict cooling (<5°C)
Carboxylic acid derivativesHydrolysis of ester groupAnhydrous catalyst/solvent

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Answer:
Discrepancies in spectral data (e.g., unexpected IR peaks or NMR shifts) require:

Isomer Identification : Check for regioisomers (e.g., 4-chloroethyl vs. 5-chloroethyl substitution) using 2D NMR (COSY, HSQC) .

Impurity Profiling : LC-MS/MS to detect trace byproducts (e.g., dichloroethyl derivatives from over-chlorination).

Crystallographic Validation : Single-crystal X-ray diffraction (as in ) for unambiguous structural confirmation .

Case Study : A reported IR peak at 1700 cm⁻¹ (unexpected for esters) was traced to ketone impurities from incomplete aldehyde conversion. Resolution involved adjusting the HCl saturation time .

Advanced: What are the applications of this compound in medicinal chemistry?

Answer:
this compound serves as a versatile intermediate :

  • Inhibitor Synthesis : Used in coupling reactions to generate adamantyl ketones targeting 11β-hydroxysteroid dehydrogenase (e.g., ) .
  • Prodrug Development : The chloroethyl group facilitates hydrolysis to release bioactive carboxylic acids in vivo.
  • Structure-Activity Relationship (SAR) Studies : Modifying the chloroethyl substituent (e.g., replacing Cl with F) alters pharmacokinetic properties .

Methodological Insight : Hydrolysis of the methyl ester (e.g., using LiOH/THF) yields the carboxylic acid for further amide bond formation .

Advanced: What challenges arise in scaling up synthesis for research use?

Answer:
Key Challenges :

  • Gas Handling : Safe delivery of HCl gas at scale requires specialized equipment (e.g., gas dispersion nozzles).
  • Temperature Uniformity : Maintaining ±2°C in large reactors is difficult; consider jacketed reactors with precise cooling .
  • Purification : Vacuum distillation becomes inefficient at scale. Alternatives include column chromatography or recrystallization (e.g., using hexane/ethyl acetate) .

Q. Scaled Protocol Recommendations :

  • Pilot trials with 10x batch size to optimize stirring and cooling rates.
  • Replace chloroform with less toxic solvents (e.g., dichloromethane) for safer processing.

Advanced: How does structural variation impact biological activity?

Answer:
Structural-Activity Insights :

  • Chlorine Position : 5-(1-chloroethyl) substitution (vs. 4-chloroethyl) enhances membrane permeability due to reduced steric hindrance .
  • Ester vs. Acid : The methyl ester improves bioavailability, while the free carboxylic acid (post-hydrolysis) shows higher target binding affinity .

Q. Table 3: Comparative Bioactivity of Derivatives

DerivativeBioactivity (IC₅₀)Notes
Methyl ester15 µMImproved cell permeability
Carboxylic acid8 µMHigher target affinity
Fluoroethyl analog22 µMReduced cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.